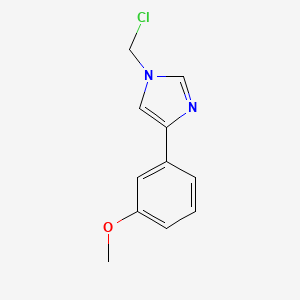

![molecular formula C8H10O3S B2764835 2-[2-(Thiophen-2-YL)ethoxy]acetic acid CAS No. 933731-98-7](/img/structure/B2764835.png)

2-[2-(Thiophen-2-YL)ethoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

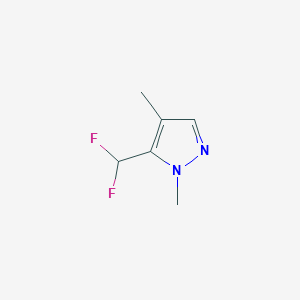

2-[2-(Thiophen-2-YL)ethoxy]acetic acid is a thiophene compound that has a carboxymethyl group at the 2-position . It is functionally related to acetic acid and is a member of thiophenes and a monocarboxylic acid . It is used in the preparation of rosette-like nanoscale gold materials and as a pharmaceutical intermediate for cefaloridine and cefalotin sodium .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction results in a novel heterocyclic amide derivative . The compound is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Scientific Research Applications

Synthesis and Biological Applications

Cross-Linking Reagents and Immunization : A study by Frisch, B., Boeckler, C., & Schuber, F. (1996) describes the synthesis of new thiol-reactive heterobifunctional reagents, including derivatives of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid. These compounds were used to couple peptides to liposomes for potential applications in immunization.

Chiral Auxiliary Compound : Research by Majewska, P. (2019) explored 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound structurally related to this compound, as a versatile chiral phosphonic auxiliary. This compound demonstrated potential as a chiral derivatizing agent for amines and alcohols.

DNA Hybridization Sensor : A study by Cha, J.-H. et al. (2003) reported on the use of poly(thiophen-3-yl-acetic acid ester) for electrochemical DNA hybridization sensors. This application signifies the potential use of derivatives of this compound in biosensing technologies.

Chemical Synthesis and Analysis

Biotransformations of Organophosphorus Compounds : Research conducted by Majewska, P. (2015) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid for its stereoselective hydrolysis by bacterial species. This study highlights the importance of such compounds in understanding biotransformations of organophosphorus chemicals.

Synthesis and Characterization of Conducting Polymers : A study by Bingöl, B. et al. (2005) focused on the synthesis and characterization of thiophen-3-yl acetic acid esters and their polymers. These materials showed potential applications in the field of conducting polymers.

High-Performance Liquid Chromatography : The work of Gatti, R. et al. (1990) described the use of a derivative of this compound as a fluorogenic labeling reagent for the chromatographic determination of aliphatic thiols, indicating its utility in analytical chemistry.

Mechanism of Action

Target of Action

The primary target of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .

Mode of Action

The compound interacts with mPGES-1, inhibiting its activity . The inhibition of mPGES-1 by this compound occurs in the low micromolar range, as confirmed by molecular modeling calculations .

Biochemical Pathways

The inhibition of mPGES-1 affects the biosynthesis of prostaglandin E2 (PGE2), a process that is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and exposure to light . The compound should be kept in a dark place and sealed in dry conditions at room temperature . It should also be handled with appropriate ventilation measures to avoid inhalation of its vapors .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid remain to be determined.

properties

IUPAC Name |

2-(2-thiophen-2-ylethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c9-8(10)6-11-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNVNKDUBNPKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)

![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)

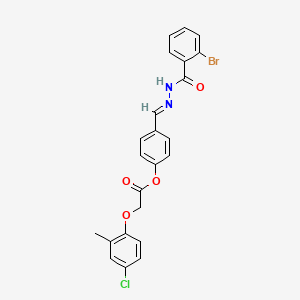

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

![N-(2,4-difluorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764771.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)